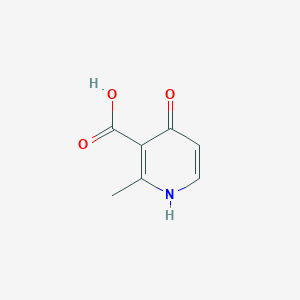

4-Hydroxy-2-methylnicotinic acid

Beschreibung

4-Hydroxy-2-methylnicotinic acid is a substituted derivative of nicotinic acid (vitamin B3) featuring a hydroxyl group at the 4-position and a methyl group at the 2-position of the pyridine ring.

Eigenschaften

IUPAC Name |

2-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(7(10)11)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMXXPJGWYNHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218806 | |

| Record name | 1,4-Dihydro-2-methyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902171-52-2 | |

| Record name | 1,4-Dihydro-2-methyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902171-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2-methyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxy-2-methylnicotinsäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Methoxy-2-methylnicotinonitril mit Bromwasserstoff in Wasser, gefolgt von Erhitzen . Diese Methode liefert das gewünschte Produkt mit einer moderaten Ausbeute von etwa 45 %.

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Hydroxy-2-methylnicotinsäure beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und die Verwendung fortschrittlicher Analysemethoden umfassen, um die Produktqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxy-2-methylnicotinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Amine zu bilden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Thionylchlorid oder Phosphortribromid erreicht werden.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von 4-Oxo-2-methylnicotinsäure.

Reduktion: Bildung von 4-Hydroxy-2-methylpyridin.

Substitution: Bildung von 4-Chlor-2-methylnicotinsäure.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-methylnicotinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Arzneimitteln und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-2-methylnicotinsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe an der vierten Position ermöglicht die Teilnahme an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen. Dies kann die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen physiologischen Wirkungen führen. Die genauen Signalwege und Zielstrukturen werden noch untersucht, aber es wird vermutet, dass sie Redoxreaktionen und zelluläre Signalwege beeinflussen .

Ähnliche Verbindungen:

Nicotinsäure: Fehlt die Hydroxyl- und die Methylgruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.

4-Hydroxy-3-methylnicotinsäure: Ähnliche Struktur, aber mit unterschiedlicher Positionierung der Methylgruppe.

2-Hydroxy-4-methylnicotinsäure: Hydroxylgruppe an der zweiten Position anstelle der vierten.

Einzigartigkeit: 4-Hydroxy-2-methylnicotinsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to participate in hydrogen bonding and other interactions with biological molecules. This can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence redox reactions and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous substituents, including hydroxyl or methyl groups at different positions of the pyridine ring.

2-Hydroxynicotinic Acid

- Key Differences: Acidity: The hydroxyl group at position 2 enhances acidity compared to nicotinic acid due to resonance stabilization of the deprotonated form. Crystallization: Exhibits polymorphism, with solid-state forms sensitive to pH. For example, 2-hydroxynicotinic acid forms distinct crystalline aggregates under acidic versus neutral conditions, unlike 4-hydroxynicotinic acid derivatives .

4-Hydroxy-6-methylnicotinic Acid

- Structure : Hydroxyl at position 4 and methyl at position 6 (CAS 67367-33-3, ).

- Synthetic Applications: Used in complex molecules like the antibiotic cefpiramide, where its amide derivatives exhibit enhanced stability ().

4-Methylnicotinic Acid

- Physicochemical Properties: Lacks the hydrogen-bonding capacity of hydroxylated derivatives, leading to lower melting points and altered crystal packing .

Comparative Data Table

Research Findings and Implications

- Crystallization Behavior : Hydroxyl and methyl substituents significantly impact crystallization. For example, 4-hydroxynicotinic acid derivatives form diverse solid forms (polymorphs, hydrates) under pH-controlled conditions, while methylated analogs like 4-methylnicotinic acid exhibit simpler crystallization pathways due to reduced hydrogen bonding .

- Biological Activity : Hydroxylated nicotinic acids are explored as enzyme inhibitors, with substituent positioning affecting binding affinity. For instance, 2-hydroxynicotinic acid analogs inhibit NAPRT, a target in cancer therapy .

- Synthetic Challenges : Hydroxyl groups complicate large-scale synthesis compared to methylated derivatives, requiring pH-sensitive purification steps .

Biologische Aktivität

4-Hydroxy-2-methylnicotinic acid (4-HMNA) is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of 4-HMNA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-HMNA is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C7H7NO3, and it is considered an oxidized form of 4-Hydroxy-2-methylnicotinaldehyde, which influences its reactivity and biological interactions.

The biological activity of 4-HMNA can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : 4-HMNA has been shown to influence signaling pathways associated with inflammation and oxidative stress.

Anti-inflammatory Effects

Research indicates that 4-HMNA exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This effect is mediated through the suppression of NF-κB signaling pathways, which are critical in inflammatory responses .

Neuroprotective Properties

In models of neurodegenerative diseases, such as Parkinson's disease, 4-HMNA has shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis. The compound significantly decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation in BV-2 microglial cells, indicating its potential for neuroprotection .

Antimicrobial Activity

Preliminary studies suggest that 4-HMNA may possess antimicrobial properties. It has been evaluated for its inhibitory effects against various bacterial strains, showing moderate activity against pathogens like Mycobacterium tuberculosis . This suggests a potential role in treating infections or as an adjunct therapy.

Table 1: Summary of Biological Activities of 4-Hydroxy-2-methylnicotinic Acid

Case Studies

-

Neuroinflammation Model :

A study investigated the effects of 4-HMNA on LPS-induced neuroinflammation in BV-2 microglial cells. Treatment with varying concentrations (0.1 to 10 µM) resulted in a significant reduction in nitric oxide levels, suggesting effective modulation of inflammatory responses . -

Tuberculosis Inhibition :

In a separate investigation focusing on tuberculosis, 4-HMNA was tested against M. tuberculosis. The compound displayed promising inhibitory effects at specific concentrations, warranting further exploration into its potential as an adjunct therapy for resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.